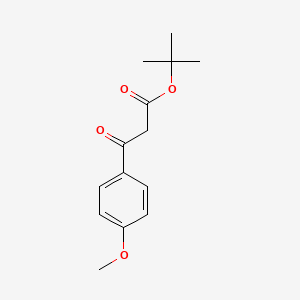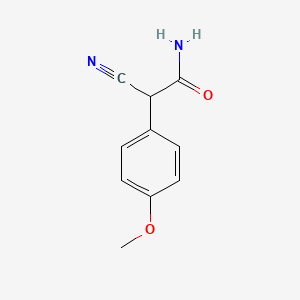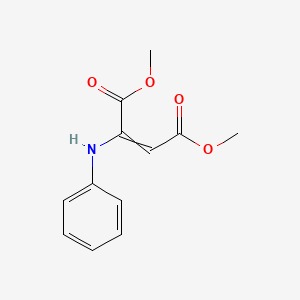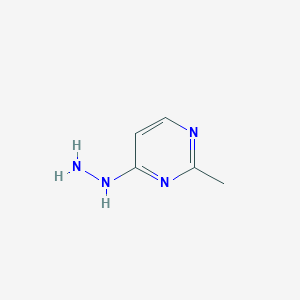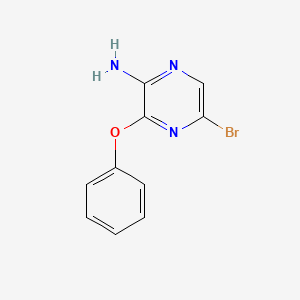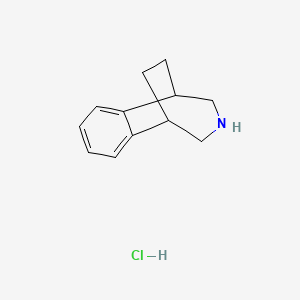
Benzene, 2-chloro-1,3-bis(1-methylethyl)-
Descripción general
Descripción
“Benzene, 2-chloro-1,3-bis(1-methylethyl)-” is a chemical compound with the molecular formula C12H18Cl. It is a derivative of benzene, which is one of the fundamental structures in organic chemistry . This compound is used as an intermediate for pharmaceuticals .
Synthesis Analysis
The synthesis of this compound can involve various methods. One such method is the Suzuki coupling reaction of 2-chloro-1,3-dimethylbenzene with arylboronic acids . Another method involves the use of living cationic polymerization .Molecular Structure Analysis
The molecular structure of “Benzene, 2-chloro-1,3-bis(1-methylethyl)-” consists of a benzene ring substituted with two isopropyl groups and one chlorine atom . The exact structure can be viewed using specific software that can read 2D Mol files or computed 3D SD files .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, 2-chloro-1,3-dimethylbenzene can undergo a palladium-catalyzed cyanation reaction to afford 2,6-dimethyl benzonitrile .Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzene, 2-chloro-1,3-bis(1-methylethyl)-” can be determined using various methods. For instance, its molecular weight is 162.2713 . More detailed information about its properties can be obtained from specialized databases .Aplicaciones Científicas De Investigación
Polymerization Initiator
- Use in Cationic Polymerizations : This chemical serves as an initiator/transfer agent in cationic polymerizations. Its unique property contrasts with classical initiators like 1,4-bis(1-chloro-1-methylethyl)benzene, requiring an excess of BCl3 for activation, related to complex formation between the ether and BCl3 (Dittmer, Pask, & Nuyken, 1992).
Synthesis of High-Performance Isocyanates
- Production of High-Quality Isocyanates : It's integral in synthesizing 1,3-Bis(isocyanatomethyl)benzene, known for high-quality performance, excellent yellowing resistance, and weather resistance. This synthesis is crucial for applications in optical polymer composite materials, construction, automotive, and other industries (Jianxun et al., 2018).
Heat-Resistant Polymer Development
- Heat-Resistant Polyindanes Synthesis : The substance plays a role in synthesizing 1,1,3-trimethyl substituted polyindanes with high thermal stability, useful in various industrial applications. These polymers show remarkable heat resistance, with decomposition temperatures above 450°C and glass transition temperatures around 210°C (Dittmer, Gruber, & Nuyken, 1989).
Ionophoric Activity
- Anion Transport and Binding : Modified versions of 1,3-bis(benzimidazol-2-yl)benzene, which can be derived from similar structures, exhibit significant anion transport capabilities. The nature of substituents on benzene rings of these derivatives influences their anionophoric activity, making them useful in chemical sensing and separation processes (Peng et al., 2016).
Mecanismo De Acción
Safety and Hazards
Handling this compound requires caution. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised . It is also classified as having various hazard statements including H315, H317, H319, H330, H334, H372, and H410 .
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-1,3-di(propan-2-yl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFVRQDQQXRLBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




